REACTION_CXSMILES
|
[CH:1]([N-]C(C)C)(C)C.[Li+].C([Li])CCC.C(NC(C)C)(C)C.[C:21]([CH2:25][C:26]([O:28][CH3:29])=[O:27])([CH3:24])([CH3:23])[CH3:22].BrCCBr.[OH-].[Na+]>CCCCCC.C1COCC1.O.CN(P(N(C)C)(N(C)C)=O)C>[C:21]([CH:25]1[CH2:1][CH2:29][O:28][C:26]1=[O:27])([CH3:24])([CH3:23])[CH3:22] |f:0.1,6.7|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
8.33 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)CC(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at -78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 4 h at -78° C.
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture is then extracted with three 100-mL portions of hexane
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
WASH
|
Details
|
is washed with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaCl (50 mL) and dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent is removed
|
Type
|
DISTILLATION
|
Details
|
the product, methyl 2-t-butyl-4-bromobutyrate, is purified by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
the water is removed in Vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is suspended in 25 ml of di-n-butylphthalate in a 200 mL round-bottomed flask with an efficient stirrer
|
Type
|
TEMPERATURE
|
Details
|
heated slowly under vacuum (0.5 torr) in an oil bath to 180° C. with vigorous stirring
|
Type
|
DISTILLATION
|
Details
|
The distillate is collected
|
Type
|
CUSTOM
|
Details
|
the reaction is terminated when di-n-butylphthalate
|
Type
|
TEMPERATURE
|
Details
|
to reflux in the still head
|
Type
|
DISTILLATION
|
Details
|
The product, α-t-butyl-γ-butyrolactone, is then purified by vacuum distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |